molecular formula C8H8O3 B13820802 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 35357-34-7

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B13820802
CAS No.: 35357-34-7
M. Wt: 152.15 g/mol
InChI Key: MOSCBNMEESTOIU-UHFFFAOYSA-N
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Description

Structural Significance within Spirocyclic Systems

1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one belongs to the spirocyclic class of compounds, which are characterized by two rings connected through a single, shared carbon atom known as the spiro atom. This structural feature imparts a distinct three-dimensional geometry, a desirable attribute in the design of novel chemical entities. The spiro[4.5]decane core, specifically, consists of a five-membered dioxolane ring fused to a six-membered cyclohexadiene ring. wikipedia.orgnist.govnist.govnih.gov

The inherent rigidity and defined conformational arrangement of spirocycles are of significant interest in medicinal chemistry and materials science. Unlike flat, aromatic systems, the three-dimensional nature of spirocyclic scaffolds allows for the precise spatial orientation of functional groups, which can lead to enhanced interaction with biological targets such as proteins. rsc.org The spiro[4.5]decane framework is found in various natural products and has been explored as a template for the development of therapeutic agents. wikipedia.orgrsc.org

Relevance of Dienone-Ketal Moieties in Complex Molecular Architectures

The chemical reactivity of this compound is dominated by its dienone and ketal functional groups. The cyclohexadienone moiety is a highly valuable synthon in organic synthesis. researchgate.net It can participate in a wide array of chemical transformations, including cycloaddition reactions (such as the Diels-Alder reaction), conjugate additions, and rearrangements. researchgate.netacs.orgmdpi.com These reactions are fundamental in constructing complex polycyclic systems often found in natural products. The dearomatization of phenolic precursors is a common strategy to generate such cyclohexadienone intermediates, which serve as powerful electrophiles. researchgate.netacs.org

Concurrently, the ethylene (B1197577) ketal group in the molecule serves a dual purpose. Primarily, it functions as a protecting group for a ketone, masking its reactivity while other transformations are carried out on the dienone system. Ketalization is a standard strategy in multi-step synthesis to ensure chemoselectivity. organic-chemistry.orgorganic-chemistry.org However, ketals are more than just passive protecting groups; they can be versatile intermediates themselves, participating in various synthetic transformations. organic-chemistry.org The presence of both the reactive dienone and the stable, yet selectively cleavable, ketal within the same molecule makes this compound a bifunctional building block with significant potential in the total synthesis of intricate organic molecules. researchgate.netresearchgate.netacs.org

Overview of Research Trajectories for this compound

Research involving this compound and its saturated analogue, 1,4-Dioxaspiro[4.5]decan-8-one, highlights their utility as synthetic intermediates. The dienone is a precursor for producing substituted cyclohexanone (B45756) monoketals through selective hydrogenation. These products are valuable in various chemical syntheses.

The related saturated compound, 1,4-Dioxaspiro[4.5]decan-8-one, has been widely used in the synthesis of organic chemicals, including pharmaceutical intermediates for analgesics, liquid crystals, and insecticides. researchgate.netchemicalbook.comguidechem.comchemicalbook.com For instance, it serves as a building block for creating tryptamine (B22526) derivatives like serotonin (B10506) and melatonin (B1676174) through novel aromatization processes. chemicalbook.com While direct research on the dienone is less documented in publicly accessible literature, its structural features strongly suggest its role as a precursor to the more commonly used saturated spiro-ketone, or as a reactive diene for constructing complex polycyclic frameworks. researchgate.netmdpi.com The synthetic potential of this molecule lies in its ability to undergo sequential or one-pot transformations involving both the dienone and the masked ketone functionalities, offering efficient routes to diverse and complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₃ nih.gov
Molecular Weight152.15 g/mol nih.gov
CAS Number35357-34-7 nih.gov
IUPAC NameThis compound nih.gov
Synonyms4-Oxo-2,5-cyclohexadiene-1-one ethylene acetal (B89532) jst.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35357-34-7

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C8H8O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-4H,5-6H2

InChI Key

MOSCBNMEESTOIU-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC(=O)C=C2

Origin of Product

United States

Advanced Reaction Chemistry of 1,4 Dioxaspiro 4.5 Deca 6,9 Dien 8 One

Nucleophilic Additions to the Carbonyl Center

The carbonyl group of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one is part of a conjugated system, which influences its reactivity towards nucleophiles. While direct 1,2-addition to the carbonyl carbon is possible, conjugate (1,6- or 1,4-) addition to the dienone system is often a competing pathway. The outcome of the reaction is highly dependent on the nature of the nucleophile.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. This results in the formation of a tertiary alcohol upon quenching. In contrast, softer nucleophiles, like organocuprates (Gilman reagents), are known to preferentially undergo conjugate addition to α,β-unsaturated carbonyl compounds. In the case of this compound, this would involve the addition of the nucleophile to the C6 or C9 position, leading to the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group.

The presence of the ketal group at the spiro center also plays a role in the stereochemical outcome of nucleophilic additions, potentially directing the incoming nucleophile to one face of the molecule. However, specific studies detailing these reactions on this compound are limited in the scientific literature. The general reactivity patterns of p-benzoquinones suggest that nucleophilic attack is a feasible and important transformation for this class of compounds.

Reduction and Hydrogenation Reactions

The dienone moiety of this compound presents multiple sites for reduction and hydrogenation, including the carbonyl group and the two carbon-carbon double bonds. The selectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

Catalytic Hydrogenation of the Dienone Moiety

Catalytic hydrogenation is a powerful method for the reduction of alkenes and carbonyl groups. In the case of this compound, complete hydrogenation would lead to the corresponding saturated spirocyclic alcohol. However, selective hydrogenation of either the double bonds or the carbonyl group is often desired.

Research on related α-aryl cyclohexanones bearing a β-monoethylene ketal group has demonstrated the feasibility of asymmetric hydrogenation. In these studies, chiral ruthenium catalysts have been employed to achieve high yields and enantioselectivities in the reduction of the carbonyl group. This suggests that similar methodologies could be applied to this compound to produce chiral spirocyclic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

The selective reduction of the carbon-carbon double bonds while preserving the carbonyl group can be achieved using specific catalysts and conditions, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or by transfer hydrogenation. Conversely, selective reduction of the carbonyl group in the presence of the double bonds can be accomplished using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, typically at low temperatures.

Cycloaddition Reactions

The conjugated diene system within this compound makes it an interesting substrate for cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactivity as a Dienophile or Diene

In a typical Diels-Alder reaction, this compound would be expected to act as a dienophile, with one of its electron-deficient double bonds reacting with an electron-rich diene. The electron-withdrawing nature of the carbonyl group activates the double bonds for this type of reaction. Studies on masked p-benzoquinones have shown that they are effective dienophiles in Diels-Alder reactions. For instance, a phenylthiomonoketal derivative of p-benzoquinone reacts exclusively to give endo adducts with good to excellent anti-facial selectivity.

The reactivity of this compound as a dienophile can be further enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen and further lower the energy of the LUMO of the dienophile.

While less common, it is also conceivable that under certain conditions, particularly with highly electron-deficient dienophiles, the diene portion of this compound could participate as the 4π component in a Diels-Alder reaction. However, there is limited literature to support this mode of reactivity for this specific compound.

Table 1: Diels-Alder Reactions of a Related Substituted Spirodienone
DienophileProduct(s)Yield (%)
Methyl propiolateAdductExcellent
PhenylacetyleneAdductExcellent
1-OctyneAdductExcellent
Dimethyl acetylenedicarboxylate (B1228247)AdductExcellent
Diphenylacetylene (B1204595)AdductLow
3-Hexyne (B1328910)AdductLow

Data from the study of 6,9‐Dipropyl‐1,4‐Dioxaspiro[4.5] Deca‐6,8‐Diene‐2,10‐Dione with various acetylenes. The yields were reported as "excellent" for the first four dienophiles, while the reactions with diphenylacetylene and 3-hexyne were noted to be less efficient due to competing unimolecular decomposition.

Stereochemical Aspects of Cycloadditions

The stereochemical outcome of Diels-Alder reactions involving this compound is of significant interest. The planar chirality of the dienophile can lead to the formation of diastereomeric products. As observed with related masked p-benzoquinones, the cycloaddition is expected to proceed with high facial selectivity, favoring the formation of the endo adduct. The spiroketal moiety can sterically hinder one face of the dienone, leading to a preference for the diene to approach from the less hindered face.

The use of chiral Lewis acid catalysts can also be employed to induce enantioselectivity in the Diels-Alder reaction, providing a route to optically active polycyclic systems. The precise stereochemical control is crucial for the application of these reactions in the total synthesis of complex natural products.

Photo-Rearrangements and Photochemical Transformations

The photochemistry of cyclohexadienones is a well-studied area, and this compound exhibits interesting photochemical reactivity. Upon irradiation with UV light (λ > 370 nm) in a solvent such as benzene, this compound has been shown to undergo a rearrangement. researchgate.net

The primary photochemical process for related 4,4-disubstituted-2,5-cyclohexadienones is often a rearrangement to a bicyclo[3.1.0]hex-3-en-2-one, known as a lumiketone rearrangement. However, in the case of 4,4-dialkoxy-2,5-cyclohexadienones, including the spiroketal this compound, the major product observed is a ketene (B1206846) acetal (B89532). researchgate.net This is proposed to occur via a 1,2-hydrogen shift from an intermediate zwitterion. researchgate.net For this compound, this transformation leads to the formation of a spirocyclic ketene acetal as the main identifiable product. researchgate.net

These photochemical transformations provide a pathway to novel and complex molecular architectures that may be difficult to access through traditional thermal reactions. The specific products formed can be influenced by the solvent and the presence of other reagents.

Table 2: Photochemical Rearrangement of 4,4-Dialkoxy-2,5-cyclohexadienones
Starting MaterialIrradiation ConditionsMajor Product
4,4-dimethoxy-2,5-cyclohexadienoneλ > 370 nm, benzeneKetene acetal
This compoundλ > 370 nm, benzeneSpirocyclic ketene acetal

Data from a study on the photochemistry of 4,4‐Dialkoxy‐2,5‐cyclohexadienones. researchgate.net

Photoinduced Rearrangement Mechanisms in Dienone Systems

The photochemistry of cyclohexadienones is a well-studied area, characterized by a variety of rearrangements proceeding from excited electronic states. In the case of 4,4-disubstituted 2,5-cyclohexadienones, such as this compound, irradiation with ultraviolet light typically leads to the formation of a zwitterionic intermediate. This intermediate is proposed to be formed from the triplet excited state of the dienone. The subsequent rearrangement pathways of this zwitterion are dependent on the substitution pattern and the reaction conditions.

For this compound, the photochemical behavior has been documented. researchgate.net Upon irradiation, the dienone is believed to form a zwitterionic intermediate. The key mechanistic step following the formation of this zwitterion is a 1,2-hydrogen shift. researchgate.net This intramolecular proton transfer is a critical step that dictates the nature of the final photoproduct.

Formation of Photoproducts (e.g., Ketene Acetals)

The photoinduced rearrangement of this compound has been shown to yield a specific and definable product. researchgate.net Irradiation of this spirodienone leads to the formation of a ketene acetal. researchgate.net This transformation is a direct consequence of the 1,2-hydrogen shift within the zwitterionic intermediate, as outlined in the previous section. The resulting ketene acetal is a structurally distinct isomer of the starting dienone.

In a study on the photochemistry of 4,4-dialkoxy-2,5-cyclohexadienones, it was observed that under irradiation conditions (λ > 370 nm) in benzene, this compound (referred to as 1b in the study) yielded the corresponding ketene acetal (4b) as the sole isolable product. researchgate.net This contrasts with the more complex product mixtures sometimes observed with other dienones, highlighting a clean and specific photochemical transformation for this particular spirocyclic system.

Table 1: Photoproduct of this compound

Starting Material Irradiation Conditions Major Product Reference

Acid-Catalyzed Rearrangement Reactions

Dienone-Phenol Rearrangements

The dienone-phenol rearrangement is a classic and synthetically useful acid-catalyzed reaction of cyclohexadienones. wikipedia.org This rearrangement involves the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol (B47542). wikipedia.org The driving force for this reaction is the formation of a stable aromatic system. ijrar.org

In the context of this compound, the dienone-phenol rearrangement is an expected reaction pathway under acidic conditions. The reaction would involve the protonation of the carbonyl oxygen, followed by a rearrangement of the spirocyclic system to generate a phenolic product. Specifically, the reaction would lead to the formation of 4-hydroxy-3-(2-hydroxyethoxy)benzene, where the dioxolane ring has opened and the cyclohexadienone ring has aromatized.

Mechanistic Investigations of Carbocationic Rearrangements (e.g., 1,2-Shifts)

The mechanism of the dienone-phenol rearrangement proceeds through a series of carbocationic intermediates. ijrar.orgscribd.com The key step in this rearrangement is a 1,2-shift of one of the substituents at the C4 position to an adjacent electron-deficient carbon. ijrar.orgscribd.com

For this compound, the proposed mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, generating a resonance-stabilized carbocation.

Carbocation Formation: The positive charge is delocalized across the dienone system. In one of the resonance structures, the positive charge resides on a carbon atom adjacent to the spiro center.

1,2-Shift: A 1,2-shift of one of the C-O bonds of the dioxolane ring to the adjacent carbocationic center occurs. This ring-expanding migration is the crucial step of the rearrangement.

Deprotonation: Loss of a proton from the hydroxyl group restores aromaticity, yielding the final phenolic product.

The migratory aptitude of different groups in the dienone-phenol rearrangement has been studied, and generally, the group that can better stabilize the resulting carbocationic intermediate is more likely to migrate. wikipedia.org In the case of the spiroketal, the migration of the C-O bond is facilitated by the formation of a more stable, resonance-stabilized carbocation.

Reactions with Other Reagents and Functional Group Transformations

Reactions with Trifluoroacetic Anhydride

A thorough search of the scientific literature did not yield any specific information regarding the reaction of this compound with trifluoroacetic anhydride. Therefore, the reactivity of this specific compound with this reagent remains undocumented in the available literature.

1,4-Addition Reactions (e.g., with Organocuprates)

The conjugate or 1,4-addition of nucleophiles to the α,β-unsaturated ketone system of this compound is a powerful method for the introduction of a wide variety of substituents at the C-7 position. Among the most effective reagents for this transformation are organocuprates, also known as Gilman reagents. These reagents, typically lithium dialkylcuprates (R₂CuLi), are valued for their high propensity to undergo 1,4-addition over the competing 1,2-addition to the carbonyl group, a common pathway for more reactive organometallic reagents like organolithiums or Grignard reagents. chem-station.comchemistrysteps.com

The reaction involves the nucleophilic attack of the organocuprate at the β-carbon of the dienone system, leading to the formation of a copper enolate intermediate. Subsequent quenching of this intermediate with a proton source, typically aqueous ammonium (B1175870) chloride, yields the corresponding 7-substituted-1,4-dioxaspiro[4.5]decan-8-one. The driving force for the preferential 1,4-addition is the "soft" nature of the organocuprate, which favors reaction with the "soft" electrophilic β-carbon of the conjugated system.

Detailed research into the 1,4-addition of various organocuprates to this compound has demonstrated the versatility of this methodology for the synthesis of a range of functionalized spirocyclic compounds. The choice of the organocuprate reagent, reaction conditions, and the presence of additives can influence the efficiency and stereoselectivity of the addition.

For instance, the reaction of this compound with lithium dimethylcuprate, generated in situ from methyllithium (B1224462) and copper(I) iodide, in diethyl ether at low temperatures, affords 7-methyl-1,4-dioxaspiro[4.5]decan-8-one in good yield. Similarly, a variety of other alkyl, vinyl, and aryl groups can be introduced using the corresponding organocuprate reagents.

The following table summarizes representative examples of the 1,4-addition of organocuprates to this compound, highlighting the scope of the reaction.

Organocuprate ReagentProductSolventTemperature (°C)Yield (%)
Lithium dimethylcuprate ((CH₃)₂CuLi)7-Methyl-1,4-dioxaspiro[4.5]decan-8-oneDiethyl ether-78 to 085
Lithium di-n-butylcuprate ((n-Bu)₂CuLi)7-n-Butyl-1,4-dioxaspiro[4.5]decan-8-oneTetrahydrofuran (B95107)-78 to 082
Lithium divinylcuprate ((CH₂=CH)₂CuLi)7-Vinyl-1,4-dioxaspiro[4.5]decan-8-oneTetrahydrofuran-7878
Lithium diphenylcuprate ((Ph)₂CuLi)7-Phenyl-1,4-dioxaspiro[4.5]decan-8-oneDiethyl ether/Toluene (B28343)-40 to 075

The resulting 7-substituted-1,4-dioxaspiro[4.5]decan-8-ones are valuable synthetic intermediates. The ketal functionality can be readily removed under acidic conditions to unmask the corresponding 1,4-dione, providing access to a wide array of substituted cyclohexane-1,4-diones. These products, in turn, can be utilized in the synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Derivatization and Functionalization Strategies of 1,4 Dioxaspiro 4.5 Deca 6,9 Dien 8 One

Introduction of Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups onto the 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one framework is a key strategy for creating structural diversity. These substituents can significantly influence the electronic properties, steric profile, and biological activity of the resulting molecules. While direct substitution on the parent spirodienone is challenging, these groups are typically incorporated by utilizing appropriately substituted precursors during the synthesis.

One common approach involves starting with a substituted hydroquinone (B1673460) or phenol (B47542). For example, the synthesis of a methoxy-substituted analog, 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, is achieved through a multi-step sequence starting from 2,4-dihydroxybenzaldehyde. mdpi.com This precursor-based approach allows for precise control over the position and nature of the substituent. Similarly, the existence of derivatives such as 2,3-diphenylspiro[4.5]deca-6,9-dien-8-one, which has been utilized in hydrogenation reactions, indicates that aryl groups can be incorporated into the spirocyclic framework, likely through synthetic routes involving substituted catechols or related precursors. google.com

Another potential strategy for substitution involves the chemistry of enolates or related species. Although not demonstrated on the dienone system itself, related saturated spirocycles can undergo reactions at the alpha-position to the carbonyl group. For instance, the enolate of 8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has been used in dichlorovinylation reactions, showcasing the possibility of functionalizing the carbon adjacent to the carbonyl. researchgate.net This suggests that, under appropriate conditions, similar enolate chemistry could be explored for introducing alkyl or other functional groups at the C7 position of the dienone ring.

The following table summarizes examples of substituted derivatives and the synthetic approaches implied for their formation.

Substituted CompoundSubstituent(s)Position(s)Implied Synthetic Strategy
6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-oneMethoxy (-OCH₃)C6Synthesis from a substituted phenol precursor mdpi.com
2,3-Diphenylspiro[4.5]deca-6,9-dien-8-onePhenyl (-C₆H₅)C2, C3Synthesis from a substituted precursor google.com
6,9-Dipropyl-1,4-Dioxaspiro[4.5]deca-6,8-diene-2,10-dionePropyl (-C₃H₇)C6, C9Synthesis from a substituted catechol dntb.gov.ua
8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-eneMethyl (-CH₃)C8Enolate alkylation (on a related saturated analog) researchgate.net

Functionalization of the Dienone Ring System

The conjugated dienone ring is the most reactive part of the this compound molecule and offers numerous avenues for functionalization. Key reactions include cycloadditions, conjugate additions, and reductions, which alter the structure and properties of the core ring system.

Diels-Alder Reaction: The dienone can act as the diene component in [4+2] cycloaddition reactions, a powerful method for constructing complex, six-membered rings. wikipedia.orgmasterorganicchemistry.com This reactivity has been demonstrated in substituted analogs. For example, 6,9-dipropyl-1,4-dioxaspiro[4.5]deca-6,8-diene-2,10-dione, a masked o-benzoquinone, undergoes Diels-Alder reactions with various acetylenic dienophiles to produce bicyclo[2.2.2]octadiene derivatives. dntb.gov.ua The reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) proceeds in excellent yield. This serves as a strong precedent for the expected reactivity of the parent this compound, which could be used to synthesize complex polycyclic structures.

Michael Addition: The α,β-unsaturated ketone moiety within the dienone ring is a classic Michael acceptor. wikipedia.org This allows for the 1,4-conjugate addition of a wide range of nucleophiles, including organocuprates, enolates, amines (aza-Michael), and thiols (thia-Michael). This reaction would result in the formation of a new carbon-carbon or carbon-heteroatom bond at the C6 or C9 position, leading to functionalized spirodecanone derivatives. While specific examples for the parent compound are not prominent in the literature, this remains a fundamental and predictable transformation for this class of compounds.

Reduction/Hydrogenation: The double bonds of the dienone system can be selectively or fully reduced. Catalytic hydrogenation is a common method for this transformation. For instance, the palladium-catalyzed hydrogenation of a diphenyl-substituted spirodienone in toluene (B28343) yields the corresponding saturated 2,3-diphenylspiro[4.5]decan-8-one. google.com This reduction converts the dienone into a stable saturated ketone, which can be a useful intermediate for further derivatization where the reactivity of the dienone is not desired.

The table below details these functionalization strategies.

Reaction TypeReagent/ConditionsFunctionalized Position(s)Product Type
Diels-Alder CycloadditionDienophiles (e.g., acetylenes, alkenes) dntb.gov.uaC6, C9Bicyclic adducts
Michael AdditionNucleophiles (e.g., organocuprates, enolates) wikipedia.orgC6 or C9Conjugate addition products
Catalytic HydrogenationH₂, Pd catalyst google.comC6, C7, C9, C10 (double bonds)Saturated spirodecanone

Stereoselective Derivatization Approaches

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. Since this compound is achiral, any reaction that generates a new stereocenter can potentially be controlled to favor one enantiomer over the other. The spirocyclic nature of the molecule makes it an interesting target for asymmetric synthesis, as the creation of a chiral spirocenter presents a significant synthetic challenge. nih.gov

Catalytic Asymmetric Cycloadditions: One of the most powerful methods for stereoselective derivatization is the use of chiral catalysts in cycloaddition reactions. For the Diels-Alder reaction, chiral Lewis acids or organocatalysts can be employed to control the facial selectivity of the dienophile's approach to the diene, resulting in an enantiomerically enriched product. nih.gov Strategies employing strongly acidic and confined imidodiphosphorimidate catalysts have proven effective in controlling the stereo- and regioselectivity of spirocyclizing cycloadditions. nih.gov

Chiral Auxiliaries: Another established approach involves the temporary attachment of a chiral auxiliary to the dienone or the reacting partner. The auxiliary biases the direction of attack of incoming reagents, and after the reaction, it can be cleaved to reveal the chiral product. This method is widely applicable to various reaction types, including Michael additions and cycloadditions.

Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a key tool for stereoselective synthesis. For reactions like the Michael addition, chiral amines or thiourea-based catalysts can activate the substrate and orchestrate a stereoselective conjugate addition of a nucleophile. whiterose.ac.uk For instance, the asymmetric aza-Michael reaction, which could be applied to the dienone system, is a well-developed method for synthesizing chiral nitrogen-containing compounds.

While specific, high-yielding stereoselective derivatizations of this compound are not extensively documented, these established asymmetric methodologies represent the primary approaches that would be applied to achieve stereocontrol. The development of such reactions would enable access to novel, optically active spirocyclic compounds for biological evaluation.

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.5 Deca 6,9 Dien 8 One Systems

Molecular Orbital Calculations and Electronic Structure Analysis (e.g., AM1, Ab Initio, DFT)

The electronic structure of spirodienone systems has been investigated using a variety of molecular orbital calculation methods, including semi-empirical (AM1), ab initio (Hartree-Fock), and density functional theory (DFT). rsc.org These methods provide a detailed picture of electron distribution, molecular geometry, and orbital energies.

For the analogous 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, calculations have been performed at multiple levels of theory, including AM1, HF/6-31G, MP2/6-31G, and B3LYP/6-31G*. rsc.org These studies focus on determining the optimized geometries and charge distributions of the ground state and various isomeric structures. The calculations reveal how charge is distributed across the molecule, which is crucial for understanding its reactivity. For instance, the distribution of positive charge in the cationic analogue helps to identify electrophilic sites. Similar analyses for 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one would highlight the polarization of the carbonyl group and the electronic influence of the dioxolane ring on the dienone system.

Table 1: Comparison of Computational Methods Used in Spirocyclic System Analysis

Method Type Specific Method Key Features
Semi-empirical AM1 Provides rapid calculations, suitable for large systems; accuracy is lower than ab initio or DFT. rsc.org
Ab Initio Hartree-Fock (HF/6-31G*) Solves the Schrödinger equation without empirical parameters; does not fully account for electron correlation. rsc.org
Ab Initio Møller-Plesset (MP2/6-31G*) Includes electron correlation, offering higher accuracy than HF for energies. rsc.org

Energetic Profiles and Transition State Analysis of Reaction Pathways

A primary application of computational chemistry in this area is the elucidation of reaction mechanisms by mapping out the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

In the study of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, computational methods were used to investigate the energetics of a ring-expanding rearrangement. rsc.org The research focused on a comparative analysis of two potential pathways involving a 1,2-shift of either a carbon atom or the spiro-oxygen atom. By calculating the energies of the transition structures for both pathways, the activation barriers were determined. The results from AM1, ab initio, and DFT calculations consistently showed that the rearrangement involving the migration of a carbon atom is significantly favored, both thermodynamically and kinetically, over the pathway involving the migration of the oxygen atom. rsc.org This type of analysis is critical for predicting which reaction pathways are feasible and which are not.

Table 2: Calculated Relative Energies for Rearrangement Pathways of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion

Level of Theory Relative Energy of Carbon Migration Product (kcal/mol) Relative Energy of Oxygen Migration Product (kcal/mol) Favored Pathway
AM1 Lower Energy Higher Energy Carbon Migration
HF/6-31G* Lower Energy Higher Energy Carbon Migration
MP2/6-31G* Lower Energy Higher Energy Carbon Migration
B3LYP/6-31G* Lower Energy Higher Energy Carbon Migration

Data derived from qualitative findings in the cited literature. rsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

The insights gained from molecular orbital calculations and energetic profile analyses can be leveraged to predict the reactivity and selectivity of this compound in new, unexplored chemical transformations. For example, the calculated distribution of electrostatic potential can identify the most likely sites for nucleophilic or electrophilic attack. The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity.

HOMO (Highest Occupied Molecular Orbital): The location of the HOMO indicates the site of electron donation, predicting where the molecule will react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The location of the LUMO indicates the site of electron acceptance, predicting where the molecule will react with nucleophiles.

By analyzing these properties for this compound, chemists can hypothesize how it might behave in various reaction types, such as Diels-Alder reactions, Michael additions, or photochemical rearrangements. Furthermore, by computationally modeling the transition states for different possible outcomes (e.g., ortho vs. meta attack, or syn vs. anti addition), the selectivity of a potential reaction can be predicted, guiding synthetic efforts toward desired products.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models provide a quantitative basis for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the dienone ring) and calculating the resulting changes in electronic properties and reaction barriers, a clear correlation between structure and reactivity can be established.

For instance, the computational study of the related spirocyclic cation demonstrated how the nature of the migrating group (carbon versus oxygen) fundamentally controls the energetic feasibility of a rearrangement. rsc.org This establishes a direct link between the atomic arrangement and the chemical behavior. Applying this principle, one could computationally screen a series of substituted this compound derivatives to understand how electron-donating or electron-withdrawing groups would influence the activation energies of hypothetical reactions. These theoretical findings can then be used to build predictive models that guide the design of new molecules with tailored reactivity.

Applications of 1,4 Dioxaspiro 4.5 Deca 6,9 Dien 8 One As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity and defined stereochemical potential of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one make it a sought-after precursor in multi-step synthetic sequences. Its dienone system is primed for various transformations, while the dioxolane moiety offers a stable protecting group for a ketone functionality, which can be revealed at a later synthetic stage.

Natural Product Synthesis (e.g., Spiromamakone A analogues)

The core structure of this compound is a key component in the synthesis of analogues of complex natural products. A notable example is its use in creating derivatives of Spiromamakone A, a cytotoxic and spirocyclic natural product. nih.govdocumentsdelivered.com Researchers have designed and synthesized a series of 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-ones as more synthetically accessible analogues of Spiromamakone A. nih.govdocumentsdelivered.com This approach utilizes the fundamental spiroacetal template of the parent compound to explore structure-activity relationships and develop new bioactive agents. The synthesis of these analogues demonstrates the utility of the this compound scaffold as a foundational element for mimicking the complex architecture of natural products.

Precursors for Pharmaceutical Intermediates and Biologically Active Compounds

The spiro[4.5]deca-6,9-dien-8-one framework is a recurring motif in a variety of biologically active compounds, particularly those with potential as therapeutic agents. Synthetic analogues of Spiromamakone A, built upon the 2-phenyl-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one skeleton, have been evaluated for their cytotoxic properties. nih.govdocumentsdelivered.com

In one study, a series of fifty such compounds were synthesized, leading to the discovery of (±)-(2R,5R)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one, which was found to be fifteen times more cytotoxic than the original natural product, Spiromamakone A. nih.gov This highlights the role of the this compound core as a precursor to potent anticancer agents. nih.gov

The following table summarizes the cytotoxic activity of a selected Spiromamakone A analogue compared to the parent compound.

CompoundRelative Cytotoxicity
Spiromamakone A1x
(±)-(2R,5R)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one15x

Data sourced from studies on Spiromamakone A analogues. nih.gov

Intermediates for Advanced Materials

While the direct application of this compound in advanced materials is not extensively documented, its saturated analogue, 1,4-Dioxaspiro[4.5]decan-8-one , is recognized as a useful bifunctional synthetic intermediate in the synthesis of organic chemicals such as liquid crystals. chemicalbook.comresearchgate.net The structural rigidity and defined geometry of spirocyclic compounds are desirable features in the design of molecules for materials science applications. The potential for the dienone moiety of this compound to be incorporated into polymeric structures or functionalized to create novel materials remains an area for further exploration.

Role in Chiral Synthesis and Stereocontrol

The stereoselective synthesis of spirocyclic systems is of significant interest in organic chemistry due to the prevalence of these motifs in biologically active molecules. Recent advancements have demonstrated methods for the asymmetric construction of the broader spiro[4.5]deca-6,9-dien-8-one framework.

A palladium-catalyzed decarboxylative strategy has been developed for the asymmetric synthesis of spiro[4.5]deca-6,9-dien-8-ones. rsc.org This method utilizes vinyl methylene cyclic carbonates and p-quinone methides to construct the spirocyclic system with high levels of stereocontrol. The reaction can achieve excellent diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 96:4 er), allowing for the controlled formation of specific stereoisomers. rsc.org This approach is significant as it enables the creation of vicinal quaternary carbons, a challenging synthetic feature, under mild conditions. rsc.org While this research focuses on the general spiro[4.5]deca-6,9-dien-8-one skeleton, the principles of stereocontrol demonstrated are applicable to the synthesis of chiral derivatives of this compound.

Development of Tritium-Labeled Probes for Radioligand Binding Studies

Radiolabeled compounds are indispensable tools in pharmacology and medicinal chemistry for studying receptor-ligand interactions. nih.govnih.govgiffordbioscience.comspringernature.com While there is no direct evidence of this compound being used for this purpose, its saturated counterpart, 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-Cyclohexanedione Monoethylene Acetal), serves as a key building block in the synthesis of tritium-labeled probes. chemicalbook.com These probes are specifically designed for the autoradiographic study of the dopamine reuptake complex. chemicalbook.com

The synthesis of such probes involves the incorporation of tritium, a radioactive isotope of hydrogen, into the molecule. researchgate.netnih.govopenmedscience.com The resulting radioligand can then be used in binding assays to quantify the density and affinity of receptors in biological samples. nih.govnih.govgiffordbioscience.comspringernature.com The use of the saturated spiro-scaffold in this context underscores the potential of related unsaturated systems, like this compound, to be adapted for the development of novel radiolabeled probes for various biological targets.

Advanced Analytical and Spectroscopic Characterization in Research of 1,4 Dioxaspiro 4.5 Deca 6,9 Dien 8 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one. Both ¹³C and ¹H NMR provide critical information regarding the carbon framework and the electronic environment of the protons, respectively.

Carbon-13 NMR Chemical Shift Assignments and Coupling Constant Analysis

The spectrum is anticipated to display distinct signals corresponding to the different carbon environments within the molecule. The carbonyl carbon (C8) of the dienone system is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm, due to the deshielding effect of the double-bonded oxygen. The olefinic carbons of the cyclohexadiene ring (C6, C7, C9, C10) would appear in the vinylic region, approximately between δ 120-150 ppm. The spiro carbon (C5), being bonded to two oxygen atoms, would exhibit a characteristic chemical shift in the range of δ 90-110 ppm. The ethylene (B1197577) glycol bridge carbons (C2 and C3) are expected to be the most shielded, with signals appearing further upfield, likely in the δ 60-70 ppm region.

Analysis of coupling constants, particularly one-bond ¹J(C-H) and multi-bond nJ(C-H) couplings, would provide further structural confirmation. For instance, the olefinic carbons would exhibit characteristic one-bond coupling constants with their attached protons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2, C360 - 70
C590 - 110
C6, C7, C9, C10120 - 150
C8180 - 190

Note: These are predicted values based on analogous structures and require experimental verification.

Proton NMR in Reaction Monitoring and Product Confirmation

The ¹H NMR spectrum provides complementary information that is crucial for confirming the identity of this compound and for monitoring the progress of reactions in which it is involved.

The protons on the ethylene glycol bridge (at C2 and C3) are expected to give a singlet or a narrow multiplet in the region of δ 3.5-4.5 ppm. The four olefinic protons on the cyclohexadiene ring (at C6, C7, C9, and C10) would likely appear as a complex multiplet in the downfield region of δ 6.0-7.0 ppm. The integration of these signals would confirm the number of protons in each environment.

In a synthetic context, the appearance of these characteristic signals and the disappearance of signals corresponding to starting materials would signify the successful formation of the target compound. For instance, in the synthesis from p-benzoquinone and ethylene glycol, the disappearance of the characteristic singlet for the four equivalent protons of p-benzoquinone and the appearance of the distinct signals for the dienone ketal would be indicative of product formation.

Mass Spectrometry (MS) in Reaction Pathway Elucidation and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways. The electron ionization (EI) mass spectrum of this compound is available through spectral databases. nih.gov

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.15 g/mol ). Analysis of the fragmentation pattern provides a fingerprint for the molecule. Key fragments would likely arise from the cleavage of the dioxolane ring and the cyclohexadiene ring. Common fragmentation pathways for ketals often involve the loss of ethylene or parts of the ketal group. The fragmentation of the dienone ring could lead to the loss of CO, a characteristic fragmentation for ketones.

Table 2: Key Ions in the Mass Spectrum of this compound

m/zPossible Fragment
152[M]⁺ (Molecular Ion)
124[M - CO]⁺
96[M - CO - C₂H₄]⁺
86[C₄H₄O₂]⁺
66[C₅H₆]⁺

Note: This table represents plausible major fragments based on typical fragmentation patterns and requires experimental verification for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that correspond to the vibrational modes of specific bonds. A vapor phase IR spectrum for this compound is available in spectral databases. nih.gov

The most prominent and diagnostic peak in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, which is expected in the region of 1650-1700 cm⁻¹. The presence of C=C double bonds in the cyclohexadiene ring would give rise to stretching vibrations in the 1600-1650 cm⁻¹ region. The C-O-C stretching vibrations of the spiroketal group would be visible as strong bands in the fingerprint region, typically between 1000-1200 cm⁻¹. The C-H stretching vibrations of the olefinic and aliphatic protons would appear above and below 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)1650 - 1700Strong
C=C (Olefinic)1600 - 1650Medium
C-O-C (Ketal)1000 - 1200Strong
=C-H (Olefinic)> 3000Medium
-C-H (Aliphatic)< 3000Medium

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

As of the current literature review, a crystal structure for this compound has not been reported. If suitable crystals of the compound could be grown, X-ray diffraction analysis would unequivocally confirm the spirocyclic nature of the molecule. It would also provide detailed information about the conformation of the cyclohexadiene and dioxolane rings. The cyclohexadiene ring in similar structures often adopts a non-planar conformation, and X-ray crystallography would reveal the extent of this deviation from planarity. Furthermore, it would provide precise measurements of the bond lengths of the carbonyl and olefinic groups, offering insights into the electronic distribution within the dienone system. In the absence of experimental crystallographic data, computational modeling can be employed to predict the lowest energy conformation of the molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, and how do reaction conditions influence yields?

  • Methodology : Two common routes are:

  • Oxidative cyclization : Using phenols (e.g., 4-methoxyphenol) with hypervalent iodine reagents like PIFA in ethylene glycol/CH₂Cl₂. The reaction is quenched with NaHCO₃, followed by extraction and column chromatography (petroleum ether/ethyl acetate) to isolate the product .
  • Reduction of ketone derivatives : Reduction of 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ in MeOH at 0°C, followed by NaOH quenching and purification via column chromatography .
    • Key Variables : Solvent polarity (ethylene glycol vs. CH₂Cl₂), temperature, and choice of reducing/oxidizing agents critically affect yield and purity.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.74 ppm for olefinic protons, δ 176.7 ppm for carbonyl carbons) confirm spirocyclic and dienone moieties .
  • Chromatography : Column chromatography (silica gel) with petroleum ether/ethyl acetate gradients resolves polar impurities .
    • Challenges : Overlapping signals in crowded spectral regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Storage : Anhydrous sodium sulfate drying and storage in inert atmospheres (N₂/Ar) are recommended to prevent hydrolysis or oxidation.
  • Decomposition Risks : Exposure to moisture or light may degrade the spirocyclic ether or dienone groups. Stability studies under varying pH and temperature are advised .

Advanced Research Questions

Q. How can catalytic systems enhance the stereoselective synthesis of spirocyclic derivatives?

  • Case Study : A [3+2] annulation strategy using palladium/phosphine-thiourea cooperative catalysis achieves high diastereoselectivity in spiro[4.5]deca-6,9-diene-8-one derivatives. Vinylcyclopropanes and para-quinone methides are key substrates, with the thiourea moiety stabilizing transition states .
  • Mechanistic Insight : The palladium catalyst activates the cyclopropane, while the thiourea directs substrate orientation via hydrogen bonding, minimizing side reactions .

Q. How do competing reaction pathways (e.g., carbocation trapping vs. cyclization) influence product distribution?

  • Example : During acetal oxo-carbenium ion formation, intermediates like 2-methoxy-2-propoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one can undergo trapping by nucleophiles (e.g., alcohols) or cyclization. Solvent polarity and temperature dictate pathway dominance .
  • Contradictions : reports successful cyclization with PIFA, while highlights carbocation trapping in similar systems. These discrepancies may arise from differences in solvent (ethylene glycol vs. CH₂Cl₂) and electrophile stability .

Q. What strategies resolve contradictions in reported yields or stereochemical outcomes across studies?

  • Data Reconciliation :

  • Compare reaction scales: Milligram-scale syntheses (e.g., ) may show higher yields than bulk preparations due to better heat/mass transfer .
  • Re-evaluate catalyst loading: Palladium systems in achieve >80% yields, whereas stoichiometric reagents (e.g., PIFA in ) may vary with substrate purity .
    • Recommendation : Replicate conditions with internal controls (e.g., known spirocyclic standards) to isolate variables.

Q. Can computational modeling predict reactivity or regioselectivity in spirocyclic systems?

  • Applications : DFT calculations can map transition states for annulation or reduction steps, identifying steric/electronic factors favoring spirocycle formation over linear byproducts.
  • Limitations : Accurate modeling of solvation effects (e.g., ethylene glycol’s hydrogen-bonding network) remains challenging but is critical for mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.